PDE4 Inhibitory Activity: IC50 Comparison Against Clinical Benchmark Rolipram
1-(Prop-2-yn-1-yl)piperidin-4-amine exhibits measurable inhibitory activity against phosphodiesterase type IV (PDE4), a validated target for respiratory and inflammatory diseases. In a guinea-pig macrophage PDE4 assay, the compound demonstrated an IC50 of 200 nM [1]. For context, the prototypical PDE4 inhibitor rolipram shows IC50 values ranging from 3 nM (PDE4A) to 240 nM (PDE4D) . While the target compound is less potent than the most active rolipram isoforms, its structural simplicity and bifunctional handles make it an attractive starting point for fragment-based PDE4 inhibitor optimization or the construction of PDE4-targeting PROTACs where moderate affinity may be advantageous for selective degradation.
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Rolipram (PDE4A IC50 = 3 nM; PDE4D IC50 = 240 nM) |
| Quantified Difference | Target compound is ~1.7-fold less potent than rolipram (PDE4D) but ~67-fold less potent than rolipram (PDE4A) |
| Conditions | Guinea-pig macrophage PDE4 assay (target compound); human recombinant PDE4 isoforms (rolipram) |
Why This Matters
The 200 nM PDE4 IC50 confirms target engagement at pharmacologically relevant concentrations, validating the compound's utility as a fragment hit or PROTAC ligand component for respiratory disease drug discovery.
- [1] BindingDB. BDBM50215958 (CHEMBL445354). Inhibitory activity against Phosphodiesterase type IV (PDE4) obtained from guinea-pig macrophage. ChEMBL curated data. View Source
